molecular formula C15H14BrN5OS B2926676 5-amino-1-(4-bromobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899736-74-4

5-amino-1-(4-bromobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2926676
CAS No.: 899736-74-4
M. Wt: 392.28
InChI Key: QWCRLOGMUZHAIE-UHFFFAOYSA-N
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Description

5-amino-1-(4-bromobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C15H14BrN5OS and its molecular weight is 392.28. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Research has shown that compounds structurally related to 5-amino-1-(4-bromobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide exhibit promising antimicrobial activities. For instance, 3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives were synthesized and evaluated for their antimicrobial potency against various bacterial and fungal strains. These compounds, characterized by spectroscopic methods, showed varied effectiveness in inhibiting microbial growth, underscoring the potential of the triazole core structure in developing new antimicrobial agents (Kaneria et al., 2016).

Anticancer Evaluation

Similarly, the anticancer properties of triazole derivatives have been explored. A study on the synthesis and evaluation of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives revealed significant anticancer activity against a wide range of cancer cell lines, including non-small cell lung, colon, breast, ovarian, and leukemia cells, among others. These findings highlight the therapeutic potential of triazole derivatives in cancer treatment and encourage further investigation into their mechanism of action and efficacy (Bekircan et al., 2008).

Triazole-Based Scaffolds for Peptidomimetics

The triazole ring has also been utilized in the synthesis of peptidomimetics and biologically active compounds. A study involving the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates demonstrated the utility of these compounds in creating triazole-containing dipeptides and HSP90 inhibitors. This approach offers a versatile pathway for the development of novel therapeutic agents based on the triazole scaffold, with potential applications in drug discovery and development (Ferrini et al., 2015).

Antimicrobial Agent Development

Another study focused on the synthesis of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, which exhibited moderate to good antimicrobial activities against both Gram-positive and Gram-negative bacteria as well as fungal strains. This research contributes to the ongoing search for new antimicrobial agents capable of combating resistant microbial strains, emphasizing the importance of the triazole core in medicinal chemistry (Jadhav et al., 2017).

Properties

IUPAC Name

5-amino-1-[(4-bromophenyl)methyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN5OS/c16-11-5-3-10(4-6-11)9-21-14(17)13(19-20-21)15(22)18-8-12-2-1-7-23-12/h1-7H,8-9,17H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCRLOGMUZHAIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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